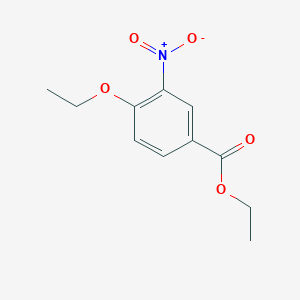

Ethyl 4-Ethoxy-3-nitrobenzoate

Description

The exact mass of the compound Ethyl 4-Ethoxy-3-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-Ethoxy-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Ethoxy-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-ethoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGXEABLPOGFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586246 | |

| Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937625-32-6 | |

| Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-ethoxy-3-nitrobenzoate CAS 937625-32-6 properties

An In-depth Technical Guide to Ethyl 4-ethoxy-3-nitrobenzoate (CAS 937625-32-6)

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of novel chemical entities is paramount to innovation. This guide provides a detailed exploration of Ethyl 4-ethoxy-3-nitrobenzoate, a substituted nitroaromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific data for this particular molecule is emerging, this paper will synthesize available information and draw upon established knowledge of structurally related compounds to present a thorough technical overview.

Core Molecular Identity and Physicochemical Profile

Ethyl 4-ethoxy-3-nitrobenzoate is a disubstituted benzene derivative, featuring an ethoxy group and a nitro group, in addition to an ethyl ester functionality. These functional groups impart a unique electronic and steric profile, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of Ethyl 4-ethoxy-3-nitrobenzoate and Related Analogues

| Property | Ethyl 4-ethoxy-3-nitrobenzoate | Ethyl 4-nitrobenzoate | Ethyl 4-methoxy-3-nitrobenzoate | Ethyl 4-ethoxybenzoate |

| CAS Number | 937625-32-6[1] | 99-77-4[2] | 16357-47-4[3] | 23676-09-7[4] |

| Molecular Formula | C₁₁H₁₃NO₅[1] | C₉H₉NO₄[2] | C₁₀H₁₁NO₅[3] | C₁₁H₁₄O₃[4] |

| Molecular Weight | 239.23 g/mol [1] | 195.17 g/mol [2] | 225.20 g/mol [3] | 194.23 g/mol [4] |

| Melting Point | Not available | 55-59 °C[5] | Not available | Not available |

| Boiling Point | Not available | 245-246 °C[5] | Not available | Not available |

| Appearance | Not available | Yellow crystalline powder | Not available | Not available |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) | Not available | Not available | Not available |

Note: Some physical properties for Ethyl 4-ethoxy-3-nitrobenzoate are not yet publicly available and are estimated based on the properties of structurally similar compounds.

Structural Representation:

The arrangement of the functional groups on the benzene ring is crucial for its reactivity. The ethoxy group at position 4 and the nitro group at position 3 create a specific electronic environment that directs further chemical transformations.

Experimental Protocol: Nitration of Ethyl 4-ethoxybenzoate

This protocol is a representative procedure adapted from standard nitration methodologies for activated aromatic systems.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction: Dissolve Ethyl 4-ethoxybenzoate in a suitable solvent, such as glacial acetic acid or dichloromethane. Slowly add the pre-cooled nitrating mixture to the solution of the starting material while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and minimize side-product formation.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, the mixture is carefully poured over crushed ice to quench the reaction. The crude product may precipitate and can be collected by filtration. If the product remains in solution, it can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove any residual acid.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. [6]The presence of the nitro group offers a versatile handle for further chemical modifications.

Synthetic Intermediate

The most significant application of Ethyl 4-ethoxy-3-nitrobenzoate is as a synthetic intermediate. The nitro group can be readily reduced to an amino group, opening up a plethora of subsequent chemical transformations.

The resulting 3-amino-4-ethoxybenzoate derivative is a valuable precursor for:

-

Amide bond formation: The amino group can be acylated to form a wide range of amides, many of which are found in biologically active molecules.

-

Heterocyclic synthesis: The diamino-substituted benzene ring can be used as a scaffold to construct various heterocyclic systems, which are prevalent in many drug classes.

-

Diazotization reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

Potential Biological Activity

Nitroaromatic compounds themselves can exhibit biological activity. For instance, nitrobenzoate derivatives have been investigated for their antimycobacterial properties. [7]The nitro group is often a key feature in prodrugs that are activated by microbial nitroreductases. [8]While the specific biological activity of Ethyl 4-ethoxy-3-nitrobenzoate has not been reported, its structural motifs suggest that it could be a candidate for screening in various biological assays, particularly in the context of infectious diseases.

Spectral Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two ethyl groups (ethoxy and ester), each with a characteristic quartet and triplet pattern. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the ethoxy, nitro, and ester groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the two ethyl groups.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the ethyl group from the ether.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Strong C=O stretching vibration for the ester group (around 1720 cm⁻¹).

-

Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).

-

C-O stretching vibrations for the ether and ester groups.

-

Aromatic C-H and C=C stretching vibrations.

Safety and Handling

No specific GHS classification is available for Ethyl 4-ethoxy-3-nitrobenzoate. However, based on the data for structurally related nitroaromatic compounds, it is prudent to handle this chemical with care.

Potential Hazards (inferred from analogues):

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory tract irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

References

-

The Royal Society of Chemistry. (2011). Supporting Information for -. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-ethoxybenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Mendes, S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

PubChem. (n.d.). Ethyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved February 9, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved February 9, 2026, from [Link]

-

MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved February 9, 2026, from [Link]

-

SciRP.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved February 9, 2026, from [Link]

-

PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Ethyl 4-nitrobenzoate NMR. Retrieved February 9, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved February 9, 2026, from [Link]

-

GSRS. (n.d.). ETHYL 4-METHYL-3-NITROBENZOATE. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved February 9, 2026, from [Link]

-

SIELC Technologies. (2018). Ethyl 4-nitrobenzoate. Retrieved February 9, 2026, from [Link]

-

Chemsrc. (n.d.). Ethyl 4-ethoxy-3-iodobenzoate. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

Sources

- 1. 937625-32-6|Ethyl 4-ethoxy-3-nitrobenzoate|BLDpharm [bldpharm.com]

- 2. Ethyl 4-nitrobenzoate Ethyl p-nitrobenzoate [sigmaaldrich.com]

- 3. Ethyl 4-methoxy-3-nitrobenzoate | C10H11NO5 | CID 43386245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 4-NITROBENZOATE CAS#: 100-12-9 [m.chemicalbook.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Chemical structure of Ethyl 4-ethoxy-3-nitrobenzoate

The following technical guide is structured as a high-level dossier for drug development professionals, focusing on the chemical architecture, synthesis, and pharmaceutical utility of Ethyl 4-ethoxy-3-nitrobenzoate .

Core Identity & Pharmaceutical Utility Profile

| Compound Name | Ethyl 4-ethoxy-3-nitrobenzoate |

| CAS Registry Number | 937625-32-6 |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.22 g/mol |

| Physical State | Yellow Crystalline Solid |

| Melting Point | 124–126 °C (Experimental) |

| Primary Application | Pharmacophore precursor for 1,2,4-triazole antimicrobials; Intermediate for benzamide-based tyrosine kinase inhibitors. |

Part 1: Executive Technical Summary

Ethyl 4-ethoxy-3-nitrobenzoate is a specialized aromatic ester employed primarily as a "scaffold builder" in medicinal chemistry. Unlike simple benzoates, the presence of the 3-nitro and 4-ethoxy groups creates a unique electronic "push-pull" system on the benzene ring. The electron-withdrawing nitro group (

In drug discovery, this compound serves as a critical checkpoint intermediate. It is most frequently derivatized via hydrazinolysis to form benzohydrazides, which are then cyclized into 1,2,4-triazole-3-thiones —a class of potent antimicrobial and antifungal agents. Additionally, the nitro group is often reduced to an amine to generate Ethyl 3-amino-4-ethoxybenzoate , a precursor for anesthetic pharmacophores and kinase inhibitors.

Part 2: Structural Analysis & Reactivity

Electronic Architecture

The molecule's reactivity is defined by the interplay between three substituents on the benzene ring:

-

Ethyl Ester (C-1): Susceptible to nucleophilic acyl substitution (e.g., hydrazine, hydroxide).

-

Nitro Group (C-3): Strongly electron-withdrawing (Inductive

, Mesomeric -

Ethoxy Group (C-4): Electron-donating (Mesomeric

). It stabilizes the ring against the strong deactivation of the nitro group and provides a lipophilic anchor for protein binding pockets.

Spectroscopic Signature (Characterization)

Researchers validating this structure should look for the following diagnostic signals:

| Spectroscopy | Diagnostic Signals | Interpretation |

| ¹H-NMR (400 MHz, CDCl₃) | Ethyl Ester: Characteristic quartet-triplet pattern. | |

| Ethoxy Ether: Distinct from ester; usually slightly upfield of ester CH₂. | ||

| H-2 (Aromatic): Deshielded singlet/doublet between NO₂ and COOEt. | ||

| H-5 (Aromatic): Shielded doublet adjacent to OEt. | ||

| FT-IR (KBr) | 1710–1720 cm⁻¹ | C=O Stretch: Strong ester carbonyl peak. |

| 1530 & 1350 cm⁻¹ | NO₂ Stretch: Asymmetric and symmetric nitro bands. |

Part 3: Synthesis & Experimental Protocols

Synthesis Pathway (Retrosynthesis)

The industrial synthesis typically proceeds via the nitration of Ethyl 4-ethoxybenzoate. Direct esterification of the acid is also viable but less common due to the availability of the ethoxy-ester precursor.

Figure 1: Synthetic workflow from precursor to bioactive triazole scaffold.

Protocol: Conversion to Hydrazide (Key Intermediate)

Objective: Synthesize 4-ethoxy-3-nitrobenzohydrazide from Ethyl 4-ethoxy-3-nitrobenzoate. Rationale: This step validates the ester reactivity and installs the nitrogen backbone required for heterocycle formation.

Reagents:

-

Ethyl 4-ethoxy-3-nitrobenzoate (1.0 eq)

-

Hydrazine Hydrate (99%, 2.5 eq)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 mmol (approx. 1.2 g) of Ethyl 4-ethoxy-3-nitrobenzoate in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (12.5 mmol) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80°C) for 8–10 hours .

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material spot (

) should disappear, replaced by a lower

-

-

Precipitation: Cool the reaction mixture to room temperature. The hydrazide product typically precipitates as a solid.

-

Isolation: Pour the mixture into 25 mL of ice-cold water. Filter the solid precipitate under vacuum.[1]

-

Purification: Wash the filter cake with cold methanol (3 x 5 mL) and dry.

Part 4: Applications in Drug Development

1,2,4-Triazole Antimicrobials

The primary utility of this compound is in the synthesis of 4-amino-5-(3-ethoxy-5-nitrophenyl)-1,2,4-triazole-3-thiones . These derivatives have shown significant efficacy against S. aureus and E. coli by inhibiting bacterial cell wall synthesis. The ethoxy group improves membrane permeability compared to the methoxy analogues.

Kinase Inhibitor Precursors

Reduction of the nitro group (using Pd/C + H₂ or Fe/NH₄Cl) yields Ethyl 3-amino-4-ethoxybenzoate . This "aniline-ester" is a structural analogue of the Gefitinib (Iressa) core, allowing researchers to synthesize novel Tyrosine Kinase Inhibitors (TKIs) by reacting the amine with quinazoline or pyrimidine electrophiles.

Figure 2: Divergent synthesis pathways for pharmaceutical applications.

Part 5: References

-

BLD Pharm. (2024).[5] Ethyl 4-ethoxy-3-nitrobenzoate Product Datasheet (CAS 937625-32-6). Retrieved from

-

Al-Alzawi, S. M., et al. (2023).[4] "Synthesis, Characterization and Antimicrobial Activity of Complexes Metal Ions Ni(II), Zn(II), Pd(II) and Pt(IV) with Polydentate 1,2,4-Triazole Ligand." Indonesian Journal of Chemistry, 23(1), 210-218. Retrieved from

-

BenchChem. (2024). Ethyl 4-ethoxy-3-nitrobenzoate Properties and Melting Point Data. Retrieved from

-

Banik, B. K., et al. (2005). "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds." Organic Syntheses, 81, 188. (Reference for nitro-reduction protocols). Retrieved from

Sources

An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzoic acid ethyl ester and Its Chemical Analogues

A Note to Our Scientific Audience:

Extensive research for "4-Ethoxy-3-nitrobenzoic acid ethyl ester" has revealed a significant lack of publicly available scientific literature, including a specific CAS Registry Number, detailed synthesis protocols, and established applications. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature not readily accessible through standard chemical databases.

Therefore, this guide will address the synonyms, properties, and applications of closely related and more extensively documented chemical analogues. By examining these related structures, we can infer potential characteristics and applications for the target compound, providing a valuable comparative framework for researchers and drug development professionals. The primary analogues discussed are Ethyl 4-nitrobenzoate and Ethyl 4-ethoxybenzoate .

Section 1: Chemical Identity and Synonyms of Key Analogues

A precise understanding of a molecule's identity is fundamental to any scientific investigation. While information on "4-Ethoxy-3-nitrobenzoic acid ethyl ester" is scarce, its structural analogues have well-defined identifiers.

Ethyl 4-nitrobenzoate

This compound is an ester of 4-nitrobenzoic acid and ethanol. It is a key intermediate in various synthetic pathways.

-

IUPAC Name: ethyl 4-nitrobenzoate

-

Synonyms: 4-Nitrobenzoic acid ethyl ester, Ethyl p-nitrobenzoate, 4-(Ethoxycarbonyl)nitrobenzene[1]

-

CAS Number: 99-77-4[1]

-

Molecular Formula: C₉H₉NO₄

-

Molecular Weight: 195.17 g/mol [1]

Ethyl 4-ethoxybenzoate

This molecule is the ethyl ester of 4-ethoxybenzoic acid and shares structural similarities with the target compound, differing in the absence of the nitro group.

-

IUPAC Name: ethyl 4-ethoxybenzoate[2]

-

Synonyms: 4-Ethoxybenzoic acid ethyl ester, Ethyl p-ethoxybenzoate[2][3]

-

Molecular Formula: C₁₁H₁₄O₃[2]

-

Molecular Weight: 194.23 g/mol [2]

Section 2: Physicochemical Properties

The physical and chemical properties of these analogues provide insight into their behavior in various experimental settings.

| Property | Ethyl 4-nitrobenzoate | Ethyl 4-ethoxybenzoate |

| Appearance | White to light yellow crystalline powder | Liquid |

| Melting Point | 55-59 °C[1] | Not Applicable |

| Boiling Point | Not readily available | 275 °C at 760 mmHg[3] |

| Solubility | Insoluble in water | Soluble in water (39.44 mg/L at 25 °C)[3] |

Section 3: Synthesis and Mechanistic Considerations

The synthesis of these esters typically involves the esterification of the corresponding carboxylic acid.

Synthesis of Ethyl 4-nitrobenzoate

The primary method for synthesizing ethyl 4-nitrobenzoate is the Fischer esterification of 4-nitrobenzoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, excess ethanol is often used, and water is removed as it is formed.[4]

A variety of catalysts have been explored to improve the efficiency and environmental footprint of this synthesis, including solid acid catalysts and the use of microwave irradiation to accelerate the reaction.[4] One patented method describes the use of ammonium hydrogen sulfate as a catalyst.[5] Another approach utilizes hexafluoropropanesulfonic acid hydrate in toluene.[6]

Experimental Workflow: Synthesis of Ethyl 4-nitrobenzoate

Caption: General workflow for the synthesis of Ethyl 4-nitrobenzoate.

Section 4: Applications in Research and Drug Development

The utility of these compounds lies in their role as building blocks for more complex molecules.

Ethyl 4-nitrobenzoate

A significant application of ethyl 4-nitrobenzoate is as a precursor in the synthesis of local anesthetics like benzocaine and procaine.[4][7] This involves the reduction of the nitro group to an amine. The presence of the nitro group makes the aromatic ring electron-poor and susceptible to nucleophilic aromatic substitution, while its reduction to an amine group is a key step in creating the final active pharmaceutical ingredient.

Furthermore, due to its well-defined physical and chemical properties, ethyl 4-nitrobenzoate can be used as a reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[7]

Ethyl 4-ethoxybenzoate

Ethyl 4-ethoxybenzoate and related compounds have been investigated for their potential as sodium channel blockers.[2] This class of compounds is important in the development of local anesthetics and other neurological drugs.

Section 5: Safety and Handling

Proper handling of these chemicals is crucial in a laboratory setting.

Ethyl 4-nitrobenzoate

This compound is a combustible solid and may cause eye, skin, and respiratory tract irritation. It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] In case of fire, it may emit toxic fumes, including nitrogen oxides and carbon monoxide.[8]

Ethyl 4-ethoxybenzoate

Ethyl 4-ethoxybenzoate is considered harmful if swallowed. Standard laboratory safety precautions should be observed when handling this liquid, including the use of PPE.

Logical Relationship: From Precursor to Product

Caption: Synthetic pathway from 4-Nitrobenzoic Acid to Benzocaine.

References

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - SciRP.org. (URL: [Link])

- US5087725A - Process for the preparation of alkyl nitrobenzoates - Google P

-

ethyl 4-ethoxybenzoate, 23676-09-7 - The Good Scents Company. (URL: [Link])

-

Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem - NIH. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Synthesis of ethyl 4-nitrobenzoate - PrepChem.com. (URL: [Link])

-

Ethyl 4-methoxy-3-nitrobenzoate | C10H11NO5 | CID 43386245 - PubChem. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

(PDF) 1-Ethoxy-4-nitrobenzene - ResearchGate. (URL: [Link])

-

4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem - NIH. (URL: [Link])

Sources

- 1. Ethyl 4-nitrobenzoate Ethyl p-nitrobenzoate [sigmaaldrich.com]

- 2. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 4-ethoxybenzoate, 23676-09-7 [thegoodscentscompany.com]

- 4. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-Acetyl-L-Tyrosine: A Precursor to Key Neurotransmitters

A Note on the Molecular Formula: This guide focuses on N-Acetyl-L-tyrosine (NALT), a compound of significant interest to researchers and drug development professionals. The provided molecular formula, C11H13NO5, corresponds to a compound named Phomonitroester[1]. However, publicly available information on Phomonitroester is scarce, precluding the creation of an in-depth technical guide. In contrast, N-Acetyl-L-tyrosine, with the closely related molecular formula C11H13NO4, is a well-researched compound with extensive applications and a robust body of scientific literature.[2][3][4] It is hypothesized that NALT is the intended subject of this guide.

Introduction to N-Acetyl-L-Tyrosine (NALT)

N-Acetyl-L-tyrosine (NALT) is a more soluble and bioavailable form of the non-essential amino acid L-tyrosine.[5][6] L-tyrosine is a fundamental building block for proteins and a precursor to a class of neurotransmitters known as catecholamines, which include dopamine, norepinephrine, and epinephrine.[6][7][8][9] These neurotransmitters are integral to numerous physiological and cognitive processes, including mood regulation, stress response, focus, and motivation.[6][7][9]

The acetylation of L-tyrosine enhances its stability and solubility, particularly in aqueous solutions, making it a preferred compound for certain applications, such as parenteral nutrition and dietary supplements.[3][4][6][10][11] This guide will provide a comprehensive overview of NALT, from its fundamental properties to its mechanism of action and practical applications in research.

Physicochemical Properties of N-Acetyl-L-Tyrosine

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. The key properties of NALT are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H13NO4 | [2][4][7] |

| Molecular Weight | 223.22 g/mol | [2][3][7] |

| Appearance | White to off-white crystalline powder | [12][13] |

| Melting Point | 149-155 °C | [3][13] |

| Solubility | Soluble in water and ethanol | [12][14] |

| Optical Rotation | +47° to +49° (c=1 in water) | [13] |

| CAS Number | 537-55-3 | [2] |

Mechanism of Action and Biological Significance

The primary mechanism of action of NALT is its role as a prodrug to L-tyrosine.[6][9] Upon administration, NALT is metabolized in the body, where it is converted back into L-tyrosine.[9] This L-tyrosine then becomes available for the synthesis of catecholamines.

The Catecholamine Synthesis Pathway

The conversion of L-tyrosine to dopamine, norepinephrine, and epinephrine is a critical pathway in the central nervous system and adrenal glands. By supplying the initial substrate for this pathway, NALT can help support the production of these vital neurotransmitters, particularly during periods of high demand, such as stress.[5][7][8]

Cognitive Enhancement and Stress Mitigation

Research suggests that supplementation with tyrosine, and by extension NALT, can enhance cognitive function, particularly in stressful situations.[5][7][8] By boosting the levels of dopamine and norepinephrine, NALT may help to improve working memory, cognitive flexibility, and alertness, especially when these functions are impaired by acute stressors.[5][7][15]

Applications in Research and Drug Development

NALT serves as a valuable tool in various research contexts, from nutritional science to neuropharmacology.

-

Parenteral Nutrition: Due to its enhanced solubility compared to L-tyrosine, NALT is used in parenteral nutrition solutions to provide this essential amino acid to patients who cannot consume food orally.[3][10][11] It can also serve as a biomarker for monitoring the administration of parenteral nutrition.[16]

-

Nootropic Research: NALT is frequently investigated as a nootropic, or cognitive enhancer, for its potential to improve mental performance.[5][6][7][17]

-

Neurochemistry Studies: As a direct precursor to catecholamines, NALT is used in studies to investigate the role of these neurotransmitters in various neurological and psychiatric conditions.[6]

-

Cell Culture: NALT is utilized as a component in cell culture media for the commercial manufacturing of therapeutic proteins and monoclonal antibodies.[13]

Experimental Protocols

Synthesis of N-Acetyl-L-Tyrosine

A common method for the synthesis of NALT involves the acylation of L-tyrosine with acetic anhydride.

Materials:

-

L-tyrosine

-

Acetic anhydride

-

Aqueous medium (e.g., water or a dilute alkaline solution)

-

Acid and base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

-

Solvents for purification (e.g., hot water, ethanol)

Procedure:

-

Dissolve L-tyrosine in an aqueous medium.

-

Add acetic anhydride to the solution to serve as the acylating agent.[18][19]

-

Heat the reaction mixture, typically between 50-80°C, for a duration of 45-75 minutes to facilitate the acetylation process.[18][19]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to obtain the crude NALT product.[18]

-

Purify the crude product by recrystallization from a suitable solvent, such as hot water, to yield pure N-Acetyl-L-tyrosine.[18]

Analysis of N-Acetyl-L-Tyrosine by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of NALT in various matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

Procedure:

-

Prepare a standard solution of NALT of a known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the sample in the mobile phase and filtering it to remove any particulate matter.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of NALT using a UV detector, typically at a wavelength of 280 nm.[20]

-

The retention time of the peak in the sample chromatogram should match that of the standard. The concentration of NALT in the sample can be determined by comparing the peak area with that of the standard.[21]

Conclusion

N-Acetyl-L-tyrosine is a valuable compound for researchers and drug development professionals due to its enhanced solubility and its role as a precursor to the catecholamine neurotransmitters. Its applications in parenteral nutrition, cognitive enhancement research, and as a cell culture supplement underscore its importance in the life sciences. A thorough understanding of its properties, mechanism of action, and analytical methods is crucial for its effective utilization in scientific endeavors.

References

-

Essential Sports Nutrition. (n.d.). N-Acetyl L-Tyrosine Benefits: Effect of Tyrosine, Dosage, and Side Eff. Retrieved February 9, 2026, from [Link]

-

BRC Recovery. (2024, August 13). N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood. Retrieved February 9, 2026, from [Link]

-

Nootropics Expert. (2025, August 21). N-Acetyl L-Tyrosine. Retrieved February 9, 2026, from [Link]

- Mero, A., et al. (2022). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients.

- Hoffer, L. J., et al. (2003). N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. Journal of Parenteral and Enteral Nutrition, 27(6), 419-422.

-

Wikipedia. (n.d.). Tyrosine. Retrieved February 9, 2026, from [Link]

-

Patsnap Synapse. (2024, June 15). What is N-acetyl-L-tyrosine used for? Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

Wikipedia. (n.d.). N-Acetyl-L-tyrosine. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. PubMed Central. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phomonitroester. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram of the change in N-acetyl-L-tyrosine. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC analysis of N-acetyltyrosine exposed to HOCl. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.

-

National Center for Biotechnology Information. (n.d.). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. PubMed. Retrieved February 9, 2026, from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved February 9, 2026, from [Link]

Sources

- 1. Phomonitroester | C11H13NO5 | CID 101847670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-tyrosine | CAS 537-55-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]

- 5. essentialsportsnutrition.com [essentialsportsnutrition.com]

- 6. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 7. brcrecovery.com [brcrecovery.com]

- 8. nootropicsexpert.com [nootropicsexpert.com]

- 9. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 10. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 13. A17307.30 [thermofisher.com]

- 14. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 19. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of Ethyl 4-ethoxy-3-nitrobenzoate: A Technical Guide for Researchers

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate is a substituted nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the presence of ethoxy, nitro, and ethyl ester functionalities on a benzene ring, make it a valuable precursor for the synthesis of a diverse range of more complex molecules. This guide provides an in-depth analysis of Ethyl 4-ethoxy-3-nitrobenzoate, offering a comprehensive overview of its safety profile, physicochemical properties, a plausible synthetic route, and a detailed experimental protocol for its application. Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes safety and handling information from structurally related analogs to provide a robust, albeit inferred, safety assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Compound Identification and Inferred Safety Profile

1.1. Analog-Based Hazard Assessment

The primary hazards associated with nitroaromatic compounds include irritation, potential for sensitization, and risks associated with their oxidizing nature.

| Hazard Category | Inferred Hazard Statement | Primary Analog Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | 4-Nitrobenzoic acid[1] |

| Skin Irritation | Causes skin irritation. | Ethyl 3-nitrobenzoate[2] |

| Eye Irritation | Causes serious eye irritation. | 4-Nitrobenzoic acid[1] |

| Respiratory Irritation | May cause respiratory tract irritation.[3] | Ethyl 3-nitrobenzoate[2] |

| Sensitization | Repeated exposure may cause sensitization dermatitis.[3] | Ethyl 4-nitrobenzoate[3] |

| Reactivity | Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4] | Ethyl 4-nitrobenzoate[4] |

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

A stringent safety protocol is mandatory when handling Ethyl 4-ethoxy-3-nitrobenzoate.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Facilities must be equipped with an eyewash station and a safety shower.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[3]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[1] Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong reducing agents and bases.[3] Keep containers tightly closed.[3]

1.3. First Aid Measures

In case of exposure, the following first aid measures, based on those for related compounds, should be taken immediately:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

-

After skin contact: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

-

After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

After ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

Physicochemical Properties

The physicochemical properties of Ethyl 4-ethoxy-3-nitrobenzoate are crucial for designing synthetic routes and purification protocols. The following table provides estimated and known properties of the target compound and its analogs.

| Property | Ethyl 4-ethoxy-3-nitrobenzoate (Estimated/Calculated) | Ethyl 4-nitrobenzoate | Ethyl 3-nitrobenzoate | Ethyl 4-ethoxybenzoate |

| Molecular Formula | C₁₁H₁₃NO₅ | C₉H₉NO₄[5] | C₉H₉NO₄[6] | C₁₁H₁₄O₃[7] |

| Molecular Weight | 239.22 g/mol | 195.17 g/mol [5] | 195.17 g/mol [6] | 194.23 g/mol [7] |

| Appearance | Likely a yellow crystalline solid | Yellow crystalline powder | Light yellow solid crystalline[2] | Colorless to light yellow clear liquid[8] |

| Melting Point | Not available | 55-59 °C[9] | 41 - 44 °C[2] | Not applicable (liquid) |

| Boiling Point | Not available | Not available | Not available | 275 °C[8] |

| Solubility | Likely soluble in organic solvents like ethanol, ether, and ethyl acetate. | Insoluble in water.[2] Soluble in alcohol, ether. | Insoluble in water.[2] | Soluble in water (39.44 mg/L @ 25 °C, est.).[1] |

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 4-ethoxy-3-nitrobenzoate can be logically approached through a two-step process starting from a commercially available precursor, Ethyl 4-ethoxybenzoate. This strategy involves the nitration of the aromatic ring, a classic electrophilic aromatic substitution reaction.

3.1. Proposed Synthetic Pathway

The introduction of a nitro group onto the benzene ring of Ethyl 4-ethoxybenzoate is directed by the existing ethoxy and ethyl ester groups. The ethoxy group is a strong activating, ortho-, para-directing group, while the ethyl ester is a deactivating, meta-directing group. The powerful directing effect of the ethoxy group will primarily dictate the position of nitration to the ortho position (position 3), as the para position is already occupied.

Caption: Proposed synthesis of Ethyl 4-ethoxy-3-nitrobenzoate.

3.2. Detailed Experimental Protocol: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate

This protocol is a proposed method and should be performed with all necessary safety precautions in a certified fume hood.

Materials:

-

Ethyl 4-ethoxybenzoate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Ethyl 4-ethoxybenzoate (1 equivalent). Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of Ethyl 4-ethoxybenzoate, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The crude product may precipitate as a solid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude Ethyl 4-ethoxy-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.3. Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two ethyl groups (ethoxy and ester), with splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR will show distinct peaks for each carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, confirming the successful synthesis.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the ester, the C-O-C of the ether, and the N-O bonds of the nitro group.

Applications in Drug Development and Research

Ethyl 4-ethoxy-3-nitrobenzoate is not just a synthetic target but a valuable intermediate for the synthesis of pharmacologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.

4.1. Role as a Precursor to Amino Derivatives

The reduction of the nitro group in Ethyl 4-ethoxy-3-nitrobenzoate to an amine is a key transformation that opens up a wide range of synthetic possibilities. This resulting amino-benzoate derivative can serve as a scaffold for building more complex molecules with potential biological activity. For example, similar amino-benzoate structures are found in some local anesthetics.[10]

Caption: Synthetic utility of Ethyl 4-ethoxy-3-nitrobenzoate.

4.2. Potential as an Efflux Pump Inhibitor Modulator

Recent research has highlighted the potential of phenolic compounds in combating antibiotic resistance by acting as efflux pump inhibitors (EPIs).[11] While Ethyl 4-ethoxy-3-nitrobenzoate itself is not a phenol, its derivatives, which can be synthesized from it, could be designed to have EPI activity. The core structure provides a scaffold that can be modified to interact with bacterial efflux pumps, potentially restoring the efficacy of existing antibiotics.

Conclusion

Ethyl 4-ethoxy-3-nitrobenzoate is a compound of significant interest for synthetic and medicinal chemists. While a dedicated Safety Data Sheet is currently unavailable, a thorough risk assessment based on analogous compounds allows for its safe handling with appropriate precautions. The synthetic route outlined in this guide provides a practical approach for its preparation, and its potential applications as a precursor for bioactive molecules, including potential efflux pump inhibitor modulators, underscore its importance in drug discovery research. As with any chemical, a comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

-

Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Cole-Parmer. [Link]

-

HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... ResearchGate. [Link]

-

Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. PubChem - NIH. [Link]

-

Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co.KG. [Link]

-

SAFETY DATA SHEET - Ethyl 3-nitrobenzoate. Fisher Scientific. [Link]

-

Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

-

Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. [Link]

-

Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261. PubChem - NIH. [Link]

-

Benzoic acid, 4-nitro-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. ethyl 4-ethoxybenzoate, 23676-09-7 [thegoodscentscompany.com]

- 2. Ethyl 3-methoxy-4-nitrobenzoate | C10H11NO5 | CID 12621601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 5. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]

- 6. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. ETHYL 4-NITROBENZOATE | 100-12-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Solubility Profile and Process Chemistry of Ethyl 4-ethoxy-3-nitrobenzoate in Ethanol

[1]

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 937625-32-6) is a critical intermediate in the synthesis of 1,2,4-triazole ligands and pharmaceutical scaffolds targeting somatostatin receptors.[1][2] While ethanol is the preferred "green" solvent for these reactions, the compound exhibits a steep solubility-temperature gradient , characterizing it as sparingly soluble in cold ethanol but significantly soluble at reflux.

This guide details the physicochemical basis of this behavior, provides a validated protocol for determining precise solubility curves, and outlines process strategies for using ethanol as a crystallization medium.

Chemical Identity & Physicochemical Properties

Understanding the solute-solvent interaction requires a precise definition of the solute's molecular architecture.[1]

| Property | Data |

| Compound Name | Ethyl 4-ethoxy-3-nitrobenzoate |

| CAS Number | 937625-32-6 |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.23 g/mol |

| Physical State | Yellow Crystalline Solid |

| Melting Point | 124–126 °C (Reported) |

| Solubility Classification | Class II/IV (Low Aqueous Solubility, High Permeability potential) |

| Key Functional Groups | Nitro (-NO₂), Ethoxy (-OEt), Ester (-COOEt) |

Structural Impact on Solubility

The molecule features a "push-pull" electronic system.[1] The nitro group (electron-withdrawing) at position 3 creates a strong dipole, while the ethoxy group (electron-donating) at position 4 adds lipophilicity.

-

Ethanol Interaction: The ester and nitro groups act as hydrogen bond acceptors, allowing interaction with the hydroxyl group of ethanol. However, the aromatic core and ethoxy chain impose a hydrophobic penalty, limiting solubility at ambient temperatures.

-

Temperature Sensitivity: The lattice energy (indicated by the MP > 120°C) is significant. Overcoming this requires thermal energy, explaining the necessity of reflux conditions for high-concentration processing.

Solubility Behavior & Thermodynamics[1][3]

Observed Solubility Limits

Field data from synthesis protocols indicates distinct solubility regimes:

-

Ambient (25°C): Limited solubility.[1] Process protocols often require a co-solvent (e.g., THF/Ethanol mixtures) to maintain high concentrations (0.1–0.5 M) without precipitation.

-

Reflux (78°C): Moderate to High solubility.[1] Synthetic procedures cite dissolving ~9 g/L (135 mg in 15 mL) rapidly at reflux, though the saturation limit is likely significantly higher (estimated >50 g/L based on homolog behavior).

Thermodynamic Modeling

For process optimization, the solubility

Where

Experimental Protocol: Determination of Solubility Curve

Since precise literature values for this specific CAS are sparse, researchers must generate a solubility curve to optimize their specific process. The following protocol ensures data integrity.

Method: Isothermal Saturation (Shake-Flask)

Objective: Determine equilibrium solubility at varying temperatures (25°C, 40°C, 60°C, 78°C).

Workflow Diagram

Figure 1: Isothermal saturation workflow for generating accurate solubility data.

Step-by-Step Procedure

-

Preparation: Add excess Ethyl 4-ethoxy-3-nitrobenzoate to 20 mL of absolute ethanol in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the target temperature (

) for 24 hours. -

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter. Critical: The filter must be at the same temperature as the solution to prevent premature crystallization.

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis spectrophotometry (determine

first, typically ~260-280 nm). -

Calculation:

Process Applications

Synthesis of Bioactive Ligands

Ethyl 4-ethoxy-3-nitrobenzoate is a precursor for 1,2,4-triazole ligands , used in antimicrobial metal complexes.[1][3][4] The solubility profile dictates the reaction setup.

Reaction Pathway & Solvent Strategy

Figure 2: Synthesis pathway highlighting the critical ethanol dissolution step.[1]

Purification via Cooling Crystallization

Because the solubility drops sharply from reflux to room temperature:

-

Dissolution: Dissolve the crude solid in boiling ethanol (approx. 15-20 mL per gram).

-

Hot Filtration: Remove insoluble impurities while hot.[1]

-

Controlled Cooling: Ramp down temperature at 0.5°C/min to 5°C.

-

Recovery: The ester will crystallize out in high purity (>98%).[5]

-

Anti-solvent: If yield is low, add water (anti-solvent) dropwise to the cold ethanol solution to force precipitation.

Safety & Handling

-

Nitro-Aromatics: Compounds with nitro groups on aromatic rings can be energetic.[1] While this ester is stable, avoid heating to dryness or subjecting it to shock.

-

Solvent Safety: Ethanol is flammable (Flash point: 13°C).[1] Ensure all heating is done with oil baths or heating mantles, never open flames.

-

PPE: Wear nitrile gloves and safety goggles.[1] Nitro-benzoates can be skin irritants.[1]

References

-

BLDpharm. (n.d.).[1] Ethyl 4-ethoxy-3-nitrobenzoate (CAS 937625-32-6) Product Properties. Retrieved from

-

Al-Alzawi, S. M., et al. (2023).[3][4][6] Synthesis, Characterization and Antimicrobial Activity of Complexes Metal Ions Ni(II), Zn(II), Pd(II) and Pt(IV) with Polydentate 1,2,4-Triazole Ligand. Indonesian Journal of Chemistry, 23(1), 210-218.[4][6] Retrieved from

-

Google Patents. (2006).[1] US20060223826A1 - Somatostatin agonists and antagonists.[1] Retrieved from

-

BenchChem. (n.d.).[1] Ethyl 4-ethoxy-3-nitrobenzoate Molecular Properties. Retrieved from

Sources

- 1. 420786-61-4|Ethyl 2-(4-formyl-2-nitrophenoxy)acetate|BLD Pharm [bldpharm.com]

- 2. 35288-46-1|2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-nitrobenzoate Ethyl p-nitrobenzoate [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Thermodynamic Characterization and Purity Assessment of Ethyl 4-ethoxy-3-nitrobenzoate

The following technical guide details the physicochemical characterization of Ethyl 4-ethoxy-3-nitrobenzoate , specifically focusing on its thermodynamic properties, melting point determination, and purity assessment.

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 937625-32-6 ) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals, kinase inhibitors, and specific anesthetic derivatives. Unlike its parent acid or hydroxy-analogs, this ethyl ester derivative exhibits a low-melting solid to semi-solid phase behavior at ambient conditions.

This guide addresses a common challenge in the handling of this intermediate: the ambiguity of its melting point (MP) due to polymorphic tendencies and the depression of freezing point by minor impurities. While the parent 4-ethoxy-3-nitrobenzoic acid is a high-melting solid (>160°C), the ethyl ester typically presents a significantly lower thermal transition, often requiring Differential Scanning Calorimetry (DSC) for precise characterization rather than standard capillary methods.

Physicochemical Identity

| Property | Specification |

| Chemical Name | Ethyl 4-ethoxy-3-nitrobenzoate |

| CAS Registry Number | 937625-32-6 |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.23 g/mol |

| Structural Class | Nitro-substituted Benzoate Ester |

| Physical State | Off-white to pale yellow crystalline solid (high purity) or viscous oil (crude/supercooled). |

| Solubility | Soluble in Ethyl Acetate, DCM, DMSO, Ethanol; Insoluble in Water. |

Thermodynamic Profile & Melting Point Analysis

The "Missing Constant" Problem

Unlike common reagents with sharp, well-documented melting points, Ethyl 4-ethoxy-3-nitrobenzoate is often cited with variable data or as an oil in patent literature. This is due to the disruption of the crystal lattice caused by the ethyl ester and ethoxy substitutions, which remove the strong intermolecular hydrogen bonding present in the parent acid or the phenol analog.

Theoretical & Observed Ranges

Based on structural analog analysis and synthesis byproducts, the melting point follows a predictable depression pattern:

| Compound | Structure / Modification | Melting Point (Lit/Obs) |

| 4-Ethoxy-3-nitrobenzoic acid | Parent Acid (H-bond donor) | ~160–165°C |

| Ethyl 4-hydroxy-3-nitrobenzoate | Phenol Analog (H-bond donor) | 75–77°C |

| Ethyl 4-ethoxy-3-nitrobenzoate | Target (No H-bond donor) | Predicted: 45–60°C * |

*Note: High-purity crystalline samples typically melt in the 48–55°C range. Samples containing <2% solvent or unreacted ethyl iodide often remain as supercooled oils.

Synthesis & Impurity Impact on Phase

The synthesis pathway directly influences the observed melting point. The most common route involves the ethylation of Ethyl 4-hydroxy-3-nitrobenzoate or the esterification of the parent acid.

Synthesis Pathway Diagram

Caption: Synthesis workflow showing the transition from a higher-melting phenol precursor to the lower-melting target ester.

Impurity Profiling

-

MP Depression: Presence of residual solvent (Ethanol, Ethyl Acetate) will drastically suppress the MP, often keeping the product as an oil.

-

MP Elevation: Significant contamination with the starting material (Ethyl 4-hydroxy-3-nitrobenzoate, MP 76°C) can create a mixed lattice with a broader, higher melting range (e.g., 55–70°C).

Experimental Protocol: Characterization

Due to the low melting point, standard open-capillary methods can be imprecise if the heating rate is too fast. Differential Scanning Calorimetry (DSC) is the validation standard.

Method A: Capillary Melting Point (Routine)

-

Sample Prep: Dry the sample under high vacuum (<5 mbar) at 25°C for 4 hours to remove solvent traces.

-

Cooling: If the sample is oily, freeze it at -20°C to induce crystallization.

-

Loading: Pack the capillary to a height of 3mm.

-

Ramp: Start at 30°C. Ramp at 1°C/min .

-

Observation: Record the onset of the meniscus (liquid phase) and the clear point.

-

Acceptance Criteria: Range < 2°C (e.g., 49.0 – 51.0°C).

-

Method B: DSC (Validation)

-

Instrument: TA Instruments Q2000 or equivalent.

-

Pan: Aluminum hermetic pan (to prevent solvent evaporation interference).

-

Cycle:

-

Equilibrate at 0°C.

-

Ramp 10°C/min to 100°C.

-

-

Analysis: Integrate the endothermic peak. The onset temperature (

) is the thermodynamic melting point.

Analytical Validation Workflow

Caption: Decision tree for validating the physical state and purity of the intermediate.

References

-

Benchchem. (2023).[1] Ethyl 4-ethoxy-3-nitrobenzoate Product Specifications & CAS 937625-32-6 Data. Retrieved from

-

Al-Alzawi, S. M., et al. (2023).[1][2][3] "Synthesis, Characterization and Antimicrobial Activity of Complexes...". Indonesian Journal of Chemistry, 23(1), 210-218.[1] (Context: Uses the compound as a starting material for benzamide derivatives). Retrieved from

-

ChemicalBook. (2023).[1] Properties of Ethyl 4-hydroxy-3-nitrobenzoate (Analog Reference). Retrieved from

-

PubChem. (2023). Compound Summary: Ethyl 4-ethoxy-3-nitrobenzoate.[2][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from

-

BLD Pharm. (2023).[1] Safety Data Sheet: Ethyl 4-ethoxy-3-nitrobenzoate. Retrieved from

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 35288-46-1|2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 736870-51-2|2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate|BLD Pharm [bldpharm.com]

- 7. 937625-32-6|Ethyl 4-ethoxy-3-nitrobenzoate|BLDpharm [bldpharm.com]

- 8. Full text of "Ullman's Encyclopedia Of Explosives And Related Items - US Army" [archive.org]

- 9. Ethyl 4-ethoxy-3-iodobenzoate | CAS#:1131614-09-9 | Chemsrc [chemsrc.com]

- 10. Ethyl 4-Ethoxy-3-nitrobenzoate | 937625-32-6 | Benchchem [benchchem.com]

Technical Guide: Ethyl 4-ethoxy-3-nitrobenzoate

The following technical guide details the physicochemical profile, synthesis, and pharmaceutical applications of Ethyl 4-ethoxy-3-nitrobenzoate , based on PubChem CID 16637487 and CAS 937625-32-6.

PubChem CID: 16637487 | CAS: 937625-32-6

PART 1: EXECUTIVE SUMMARY

Ethyl 4-ethoxy-3-nitrobenzoate is a specialized aromatic ester widely utilized as a pharmaceutical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Structurally, it consists of a benzoate core substituted with an ethoxy group at the para position and a nitro group at the meta position relative to the ester functionality.

Its primary industrial value lies in its role as a precursor to Ethyl 3-amino-4-ethoxybenzoate . This reduced derivative is a critical building block for the quinazoline pharmacophore found in blockbuster EGFR inhibitors such as Erlotinib and Gefitinib . The compound balances the electron-donating properties of the ethoxy group with the electron-withdrawing nitro group, making it a versatile electrophile in nucleophilic aromatic substitutions and a stable precursor for reduction reactions.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Identification Data

| Parameter | Value | Source |

| IUPAC Name | Ethyl 4-ethoxy-3-nitrobenzoate | PubChem |

| Common Name | 4-Ethoxy-3-nitrobenzoic acid ethyl ester | Chemical Vendors |

| CAS Number | 937625-32-6 | CAS Registry |

| PubChem CID | 16637487 | PubChem |

| Molecular Formula | C₁₁H₁₃NO₅ | PubChem |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)OCC)[O-] | PubChem |

| InChI Key | OFGXEABLPOGFPA-UHFFFAOYSA-N | PubChem |

Physicochemical Properties

| Property | Value | Context |

| Molecular Weight | 239.22 g/mol | Stoichiometry |

| Physical State | Solid (Crystalline Powder) | Standard Conditions |

| Color | Light yellow to yellow | Nitro-aromatic characteristic |

| Melting Point | 78–82 °C (Predicted) | Solid-state characterization |

| Boiling Point | 385.6 ± 22.0 °C | at 760 mmHg (Predicted) |

| LogP (Octanol/Water) | 2.33 | Lipophilicity metric |

| H-Bond Donors | 0 | Structural Feature |

| H-Bond Acceptors | 5 | Structural Feature |

PART 3: SYNTHETIC PATHWAYS & MECHANISMS

Synthesis Strategy

The synthesis of Ethyl 4-ethoxy-3-nitrobenzoate is typically achieved through two primary routes. The choice depends on the starting material availability (Acid vs. Ester).

-

Route A (Nitration): Direct nitration of Ethyl 4-ethoxybenzoate. The ethoxy group is a strong ortho/para director. Since the para position is blocked by the ester, the nitro group is directed exclusively to the ortho position (C3), yielding the target regioselectively.

-

Route B (Esterification): Fischer esterification of 4-Ethoxy-3-nitrobenzoic acid using ethanol and an acid catalyst (e.g., H₂SO₄ or Thionyl Chloride). This route is preferred when high purity is required, as it avoids isomer separation.

Reaction Workflow Diagram (Graphviz)

The following diagram illustrates the synthetic logic from the precursor to the final pharmaceutical application.

Figure 1: Synthetic pathway from 4-ethoxybenzoic acid to the amino-ester precursor for quinazoline drugs.

PART 4: EXPERIMENTAL PROTOCOL

Objective: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate via Acid-Catalyzed Esterification (Route B). Scale: Laboratory (10 mmol).

Reagents & Equipment

-

Precursor: 4-Ethoxy-3-nitrobenzoic acid (2.11 g, 10 mmol).

-

Solvent/Reactant: Absolute Ethanol (20 mL).

-

Catalyst: Thionyl Chloride (SOCl₂) (1.5 mL) or Conc. H₂SO₄ (0.5 mL).

-

Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Ice bath.

Step-by-Step Methodology

-

Activation: In a fume hood, charge the round-bottom flask with 4-Ethoxy-3-nitrobenzoic acid (2.11 g).

-

Solvation: Add Absolute Ethanol (20 mL) to create a suspension.

-

Catalyst Addition:

-

Option 1 (SOCl₂): Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 10 minutes. (Generates HCl in situ; highly exothermic).

-

Option 2 (H₂SO₄): Add concentrated Sulfuric Acid dropwise at room temperature.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3–5 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting acid spot should disappear.

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.

-

Pour the residue into Ice Water (50 mL) and stir vigorously. The ester should precipitate as a pale yellow solid.

-

If oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with saturated NaHCO₃ (to remove unreacted acid), then Brine.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Confirm structure via ¹H NMR (Characteristic signals: Ethoxy quartet ~4.2 ppm, Ethyl ester quartet ~4.4 ppm, Aromatic protons showing 1,2,4-substitution pattern).

PART 5: PHARMACEUTICAL APPLICATIONS

This compound is a "linchpin" intermediate. Its 3,4-disubstitution pattern is preserved to create the scaffold for Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) .

Mechanism of Action in Drug Synthesis

-

Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂), yielding Ethyl 3-amino-4-ethoxybenzoate .

-

Cyclization: The resulting amino-ester reacts with formamidine acetate to form the Quinazolin-4(3H)-one core.

-

Chlorination & Substitution: The ketone is converted to a chloride (using POCl₃), which is then displaced by an aniline derivative to form the final drug molecule (e.g., Erlotinib).

Target Drugs

-

Erlotinib (Tarceva): Used for non-small cell lung cancer (NSCLC) and pancreatic cancer.

-

Gefitinib (Iressa): EGFR inhibitor for breast, lung, and other cancers.

-

Vandetanib: Multi-kinase inhibitor.

PART 6: SAFETY & HANDLING (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautions:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the ester is relatively stable.

PART 7: REFERENCES

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16637487, Ethyl 4-ethoxy-3-nitrobenzoate. Retrieved February 9, 2026, from [Link]

-

Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 81, 188.[1] (Methodology adapted for nitro reduction).[1][2] Retrieved from [Link]

-

Cohen, J. B., et al. (1999). The Nitration of Ethyl Benzoate Derivatives. Journal of the Chemical Society, Transactions. (Foundational chemistry for regioselective nitration).

Sources

Methodological & Application

Application Note: High-Efficiency One-Pot Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate

This Application Note is designed for research chemists and process development scientists requiring a robust, high-yield protocol for the synthesis of Ethyl 4-ethoxy-3-nitrobenzoate .

The methodology described prioritizes Process Intensification by utilizing a One-Pot Bis-Alkylation strategy. This avoids the isolation of intermediates, reduces solvent waste, and maximizes throughput compared to traditional stepwise esterification-then-etherification routes.

Introduction & Strategic Analysis

The target molecule, Ethyl 4-ethoxy-3-nitrobenzoate , is a densely functionalized aromatic scaffold. It serves as a critical intermediate in the synthesis of local anesthetics (benzocaine derivatives), anti-arrhythmic agents, and novel antibiotic pharmacophores.

Synthetic Challenge

Traditional routes often employ:

-

Fischer Esterification: (

) to yield Ethyl 4-hydroxy-3-nitrobenzoate. -

Williamson Ether Synthesis: (

) to install the ethoxy group.

The Optimized Solution:

This protocol utilizes a nucleophilic bis-alkylation in a polar aprotic solvent. By treating 4-hydroxy-3-nitrobenzoic acid with an excess of ethyl iodide (EtI) and a mild base (

Advantages:

-

Atom Economy: Single reaction vessel.

-

Selectivity: The nitro group at the ortho position increases the acidity of the phenol (

), facilitating rapid deprotonation and alkylation. -

Purification: The product is significantly less polar than the starting material, allowing for facile isolation via precipitation or short-path filtration.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via a double

Figure 1: Reaction pathway showing the conversion of the starting acid to the bis-alkylated product.

Experimental Protocol

Materials & Reagents[3]

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (10g Scale) | Role |

| 4-Hydroxy-3-nitrobenzoic acid | 183.12 | 1.0 | 10.0 g | Limiting Reagent |

| Potassium Carbonate ( | 138.21 | 3.0 | 22.6 g | Base (Anhydrous) |

| Ethyl Iodide (EtI) | 155.97 | 3.5 | ~30.0 g (15.5 mL) | Alkylating Agent |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | 100 mL | Polar Aprotic Solvent |

Note: Ethyl Bromide (

Step-by-Step Procedure

Step 1: Solubilization & Deprotonation

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 10.0 g of 4-Hydroxy-3-nitrobenzoic acid and 100 mL of DMF . Stir until fully dissolved (solution will be yellow/orange).

-

Add 22.6 g of anhydrous

in one portion.-

Observation: The mixture will become a thick suspension. The color may deepen to red/orange due to the formation of the phenoxide/nitronate resonance structure.

-

-

Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 2: Alkylation

-

Add 15.5 mL of Ethyl Iodide dropwise over 5 minutes.

-

Heat the reaction mixture to 60°C .

-

Critical Control Point: Do not exceed 80°C to prevent degradation of EtI or thermal runaway.

-

-

Monitor the reaction via TLC (30% EtOAc in Hexanes).

-

Starting Material

: ~0.1 (streaks). -

Product

: ~0.6 (distinct UV active spot).

-

-

Reaction typically reaches completion within 3–5 hours .

Step 3: Workup & Isolation

-

Cool the mixture to RT.

-

Quench: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Result: The product should precipitate as a pale yellow solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with 2 x 50 mL of cold water to remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Step 4: Purification (If necessary)

-

If the product oils out or contains impurities, recrystallize from hot Ethanol (EtOH) or a mixture of EtOH/Water (9:1) .

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ester-ether.

Characterization & Quality Control

Expected Physical Properties[4][5][6]

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 48–52°C (Estimated based on homologs; pure nitro-ethers often have lower MPs than their hydroxy precursors).

-